N-(1,3-二氧代异吲哚啉-4-基)-3-(异丙基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

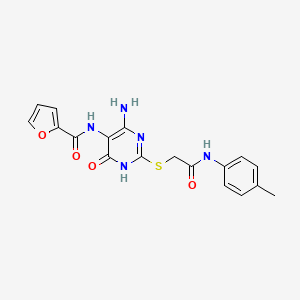

The compound N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide is a derivative of benzamide with potential biological activities. The core structure, 1,3-dioxoisoindolin-2-yl, is a common motif in various synthesized compounds that have been studied for their diverse pharmacological properties. For instance, derivatives of this core structure have been evaluated for their electrophysiological activity as class III agents in cardiac applications , as pendent groups in optically active polyamides , and for their potential as HIV Integrase Strand Transfer Inhibitors .

Synthesis Analysis

The synthesis of compounds with the 1,3-dioxoisoindolin-2-yl moiety involves various chemical reactions. For example, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides with this core structure has been described, where the compounds exhibited significant electrophysiological activity . Additionally, optically active polyamides containing 1,3-dioxoisoindolin-2-yl units were prepared through direct polycondensation reactions, indicating the versatility of this moiety in polymer chemistry .

Molecular Structure Analysis

The molecular structure of N-(1,3-dioxoisoindolin-2yl)benzamide has been characterized using various techniques, including IR spectroscopy, SEM, and single crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its crystal structure is stabilized by a network of N-H⋯O hydrogen bonds involving the carboxamide group .

Chemical Reactions Analysis

The chemical reactivity of the 1,3-dioxoisoindolin-2-yl moiety allows it to participate in the formation of various compounds with potential biological activities. For instance, the synthesis of new optically active polyamides with pendent groups containing this moiety demonstrates its reactivity and utility in creating materials with specific properties . Furthermore, the synthesis of HIV Integrase Strand Transfer Inhibitors showcases the potential of this core structure in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 1,3-dioxoisoindolin-2-yl moiety have been extensively studied. These compounds exhibit a range of inherent viscosities, thermal properties, and solubility profiles, which are important for their applications in materials science and pharmaceuticals. For example, the solubility of the polyamides in polar organic solvents is influenced by the bulky pendent groups, which disrupt interchain and intrachain interactions . The biological activity of these compounds, such as their inhibition of HIV-1 integrase, is also a critical aspect of their chemical properties .

科学研究应用

晶体学和计算分析

N-(1,3-二氧代异吲哚啉-4-基)-3-(异丙基磺酰基)苯甲酰胺的主要应用之一涉及晶体学和计算研究。Bülbül 等人 (2015) 通过加热 2-羟基-1H-异吲哚-1,3(2H)-二酮和 4-氯苯胺的乙醇溶液制备了类似的化合物。该化合物使用红外光谱、SEM 和单晶 X 射线衍射技术进行了表征。理论计算也用于研究晶体结构,展示了该化合物在结构分析和材料科学中的潜力 (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015)。

抗癫痫活性

另一个重要应用是在药理学领域,其中已经研究了衍生自 N-(1,3-二氧代异吲哚啉-4-基)-3-(异丙基磺酰基)苯甲酰胺的化合物的抗癫痫特性。Asadollahi 等人 (2019) 合成了系列 N-芳基-2-(1,3-二氧代异吲哚啉-2-基)-3-苯基丙酰胺衍生物并评估了它们的抗癫痫活性。研究表明,特定的衍生物显着增加了雄性小鼠的癫痫发作潜伏期,表明了潜在的抗癫痫益处 (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019)。

抗菌和抗真菌活性

含有 N-(1,3-二氧代异吲哚啉-4-基)-3-(异丙基磺酰基)苯甲酰胺结构的化合物在抗菌和抗真菌研究中也显示出了有希望的结果。Patel 和 Dhameliya (2010) 合成了与芳香醛轻松缩合的衍生物,生成具有显着抗菌和抗真菌活性的化合物,表明它们作为抗菌剂的潜力 (Patel & Dhameliya, 2010)。

HIV 整合酶抑制

在病毒学中,已经探索了该化合物的衍生物的 HIV 整合酶抑制活性。Wadhwa 等人 (2019) 合成了系列新型衍生物并在体外对 HIV-1 整合酶进行了测试。研究确定了几种类似物,证明了对 HIV-1 整合酶的链转移有显着的抑制作用,为抗 HIV 药物开发提供了新途径 (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019)。

抗癌和抗氧化活性

此外,该化合物的衍生物在抗癌和抗氧化活性方面显示出潜力。例如,Gudipati、Anreddy 和 Manda (2011) 合成了 N-(苯并[d]恶唑-2-基)-2-(7-或 5-取代-2-氧代吲哚啉-3-亚甲基)肼基甲酰胺衍生物并评估了它们对各种癌细胞系和抗氧化特性的功效,突出了该化合物衍生物在治疗应用中的多功能性 (Gudipati, Anreddy, & Manda, 2011)。

属性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-10(2)26(24,25)12-6-3-5-11(9-12)16(21)19-14-8-4-7-13-15(14)18(23)20-17(13)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXXFIOJMPREOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2522981.png)

![2-Chloro-N-(5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl)propanamide](/img/structure/B2522985.png)

![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2522986.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)

![5-Benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2522988.png)